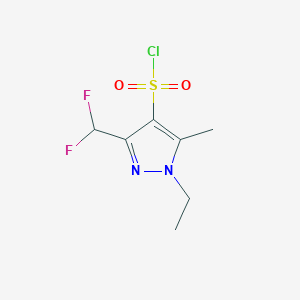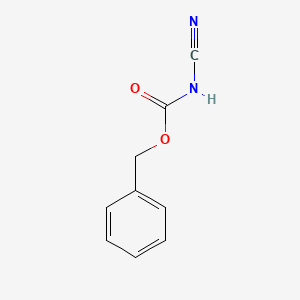
Carbamate de benzyle et de cyano
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl n-cyano carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. Benzyl n-cyano carbamate is particularly notable for its role in various chemical reactions and its applications in scientific research.
Applications De Recherche Scientifique
Benzyl n-cyano carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Target of Action
Benzyl n-cyano carbamate is an organic compound that is primarily used in the synthesis of primary amines . It serves as a protected form of ammonia, which plays a crucial role in the synthesis of a wide range of organic compounds .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. After N-alkylation, the C6H5CH2OC(O) group of Benzyl n-cyano carbamate is removable with Lewis acids . This allows the compound to participate in further reactions, leading to the synthesis of primary amines .
Biochemical Pathways
It’s known that carbamates play a significant role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents and display very good chemical and proteolytic stabilities .
Pharmacokinetics
It’s known that the compound is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.
Result of Action
The primary result of Benzyl n-cyano carbamate’s action is the synthesis of primary amines . These amines can then participate in further reactions, leading to the creation of a wide range of organic compounds.
Action Environment
The action of Benzyl n-cyano carbamate can be influenced by various environmental factors. For instance, the presence of Lewis acids is necessary for the removal of the C6H5CH2OC(O) group after N-alkylation . Additionally, the solubility of the compound in different solvents can affect its reactivity and efficacy .
Analyse Biochimique
Biochemical Properties
Benzyl n-cyano carbamate can be viewed as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the Benzyl n-cyano carbamate group is removable with Lewis acids . This interaction with enzymes and proteins plays a crucial role in biochemical reactions.
Molecular Mechanism
The molecular mechanism of Benzyl n-cyano carbamate involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) which overstimulates muscarinic ACh receptors (mAChRs) and nicotinic ACh receptors (nAChRs) .
Temporal Effects in Laboratory Settings
Carbamates are known to be useful protecting groups for amines and can be installed and removed under relatively mild conditions .
Metabolic Pathways
Carbamates are known to inhibit AChE, leading to an accumulation of ACh .
Transport and Distribution
It is known that carbamates are soluble in organic solvents and moderately soluble in water .
Subcellular Localization
Given its solubility properties, it may be distributed throughout the cell, depending on the specific cellular context .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl n-cyano carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with cyanogen bromide in the presence of a base such as sodium hydroxide. Another method includes the reaction of benzyl isocyanate with cyanoacetic acid under mild conditions .
Industrial Production Methods: Industrial production of benzyl n-cyano carbamate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl n-cyano carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyl n-cyano carbamate oxide.
Reduction: Reduction reactions can convert it into benzyl n-cyano carbamate alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
- Oxidation products include benzyl n-cyano carbamate oxide.
- Reduction products include benzyl n-cyano carbamate alcohol.
- Substitution reactions yield various benzyl n-cyano carbamate derivatives .
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar in structure but lacks the cyano group.
N-cyano carbamate: Similar but does not have the benzyl group.
Benzyl n-vinyl carbamate: Contains a vinyl group instead of a cyano group.
Uniqueness: Benzyl n-cyano carbamate is unique due to the presence of both benzyl and cyano groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these groups allows for a wide range of chemical transformations and applications .
Propriétés
IUPAC Name |
benzyl N-cyanocarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-7-11-9(12)13-6-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVSAXBVNRQOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
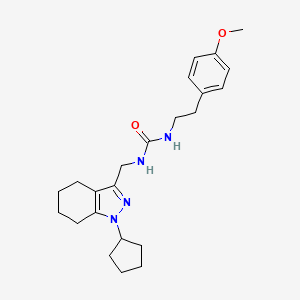
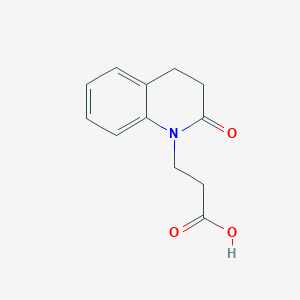
![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)
![4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine](/img/structure/B2481403.png)
![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)
![1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2481407.png)
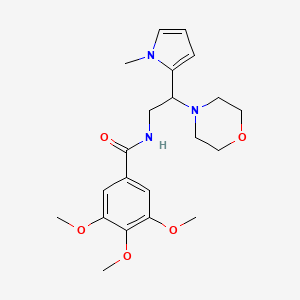
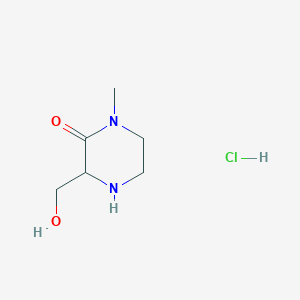
![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)
![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)
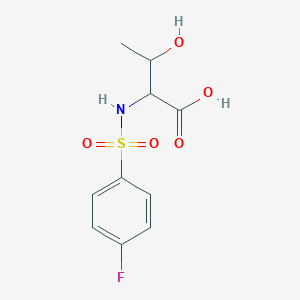
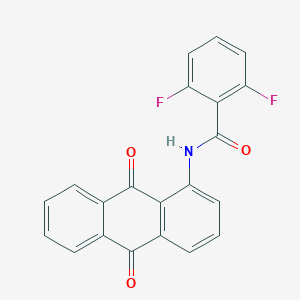
![N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2481420.png)
